molecular formula C6H6Cl2N2O4S2 B1670470 Dichlorphenamide CAS No. 120-97-8

Dichlorphenamide

Cat. No. B1670470
CAS RN: 120-97-8
M. Wt: 305.2 g/mol
InChI Key: GJQPMPFPNINLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorphenamide is a carbonic anhydrase inhibitor used to treat inherited muscle disorders such as primary hyperkalemic periodic paralysis, primary hypokalemic periodic paralysis, and related variants . It is also used for the treatment of acute angle closure glaucoma .

Scientific Research Applications

  • Respiratory Insufficiency : Dichlorphenamide has been studied for its effects on respiratory insufficiency. It was found to show clinical improvement in patients, with marked improvement in arterial blood gas tension associated with increased alveolar ventilation. This improvement was sustained during prolonged administration of the drug (Naimark, Brodovsky & Cherniack, 1960). Another study on healthy subjects reported that this compound increased ventilation and decreased alveolar and oxygenated mixed venous Pco(2) (Doyle, Harris & Slawson, 1964).

  • Primary Periodic Paralysis : The drug has been evaluated for its efficacy and safety in patients with primary periodic paralysis, a rare muscle disease characterized by episodic muscle weakness. This compound was found to be effective in reducing attack frequency and improving the quality of life in these patients (Ciafaloni, Cohen & Griggs, 2018).

  • Vacuolar Myopathy Prevention : Studies have investigated the effects of this compound on preventing vacuolar myopathy, a pathogenic factor in hypokalemic periodic paralysis, and its impact on lactate efflux from skeletal muscle (Tricarico et al., 2008).

  • Glaucoma Treatment : this compound has been assessed for its effectiveness in treating acute glaucoma. It was found to lower intraocular pressure effectively, with a comparatively lower dose than that used for other similar drugs (Bleckmann, 1976).

  • phenamide, has been explored in various contexts. For instance, the impact of this compound on phosphate and protein concentrations in intraocular fluids has been studied, revealing its significant effect on aqueous secretion (Constant & Falch, 1963). Additionally, the drug's potential as a topical ocular hypotensive agent has been investigated, showing its capability to lower intraocular pressure through local action in the eye (Lotti, Schmitt & Gautheron, 2005).
  • Insect Toxicology : Research has also delved into the toxic and neurophysiological effects of this compound on insects like Aedes aegypti, revealing its potential impact on insect survival and suggesting its limited insecticidal properties (Francis, Taylor-Wells, Gross & Bloomquist, 2016).

  • Pharmacokinetics and Safety : Additionally, studies have been conducted on the pharmacokinetics and safety of this compound in various populations, including healthy volunteers, to understand its absorption, distribution, metabolism, and excretion profiles (Cohen, 2018).

Safety and Hazards

Dichlorphenamide is generally well tolerated. The most common adverse events are paraesthesia, cognitive disorders, and dysgeusia . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

4,5-dichlorobenzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H,(H2,9,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQPMPFPNINLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022922
Record name Dichlorphenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dichlorphenamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

PRACTICALLY INSOL IN WATER; SOL IN ALKALINE SOLN, FREELY SOL IN PYRIDINE & IN 1 N NAOH; SOL IN ALCOHOL; SOL IN 2 N SODIUM CARBONATE; SLIGHTLY SOL IN ETHER, 3.98e-01 g/L
Record name DICHLORPHENAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3267
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dichlorphenamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Carbonic anhydrase inhibitors reduce intraocular pressure by partially suppressing the secretion of aqueous humor (inflow), although the mechanism by which they do this is not fully understood. Evidence suggests that HCO3- ions are produced in the ciliary body by hydration of carbon dioxide under the influence of carbonic anhydrase and diffuse into the posterior chamber which contains more Na+ and HCO3- ions than does plasma and consequently is hypertonic. Water is then attracted to the posterior chamber by osmosis, resulting in a drop in pressure., PHOSPHATURIA MAY BE RELATED TO DIRECT STIMULATION...OF CYCLIC ADENOSINE 3',5'-MONOPHOSPHATE...PRODN BY KIDNEY. ...DRUG ACTS SIMILARLY TO PARATHYROID HORMONE IN ENHANCING URINARY EXCRETION OF PHOSPHATE & CYCLIC AMP, IN CONTRAST TO ITS ANTAGONISM OF ACTION OF HORMONE ON BONE. /ACETAZOLAMIDE/, ...INHIBITION OF...CARBONIC ANHYDRASE. ...IS NONCOMPETITIVE. ...ENZYME IS NORMALLY PRESENT IN TISSUES IN HUGE EXCESS. MORE THAN 99% OF ENZYME ACTIVITY IN KIDNEY MUST BE INHIBITED BEFORE PHYSIOLOGICAL EFFECTS BECOME APPARENT. ENZYME...IS DOMINANT TISSUE COMPONENT TO WHICH INHIBITORS BECOME BOUND. /ACETAZOLAMIDE/, /CHANGES IN URINE/...MAY BE ATTRIBUTED TO INHIBITION OF (+)H SECRETION BY RENAL TUBULE. ... CURRENT EVIDENCE INDICATES GREATER EFFECT ON PROXIMAL THAN ON DISTAL TUBULE, WITH LITTLE OR NO EFFECT ON ASCENDING LIMB. ...PHOSPHATURIA...USED AS INDEX OF LOCALIZING DIURETIC ACTION... /ACETAZOLAMIDE/, ...INCR URINARY EXCRETION OF BICARBONATE & FIXED CATION, MOSTLY SODIUM. AS RESULT, CONCN OF BICARBONATE IN EXTRACELLULAR FLUID DECR & METABOLIC ACIDOSIS RESULTS. ...RENAL RESPONSE TO ACETAZOLAMIDE IS GREATLY REDUCED.../BUT/ DIURETIC RESPONSE IS ENHANCED. /ACETAZOLAMIDE/, DRUG LOWERS INTRAOCULAR PRESSURE BY REDUCING RATE OF SECRETION OF AQ HUMOR.
Record name Diclofenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01144
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DICHLORPHENAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3267
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

NEEDLES FROM DIMETHYLSULFOXIDE + WATER, WHITE OR NEARLY WHITE, CRYSTALLINE POWDER

CAS RN

120-97-8
Record name Dichlorphenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorphenamide [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclofenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01144
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dichlorphenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diclofenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLORPHENAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVJ6673MHY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DICHLORPHENAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3267
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dichlorphenamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

239-241 °C, 228.7 °C
Record name Diclofenamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01144
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DICHLORPHENAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3267
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dichlorphenamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dichlorphenamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dichlorphenamide
Reactant of Route 3
Dichlorphenamide
Reactant of Route 4
Reactant of Route 4
Dichlorphenamide
Reactant of Route 5
Reactant of Route 5
Dichlorphenamide
Reactant of Route 6
Dichlorphenamide

Q & A

Q1: What is the primary mechanism of action of dichlorphenamide?

A1: this compound acts as a carbonic anhydrase inhibitor. [, , ] It binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. This inhibition has significant effects on various physiological processes, particularly in the kidneys and eyes. [, , , , ]

Q2: How does this compound affect the kidneys?

A2: By inhibiting carbonic anhydrase in the kidneys, this compound reduces bicarbonate reabsorption in the proximal tubules. This leads to increased excretion of bicarbonate in the urine, resulting in metabolic acidosis. [, , ] This acidosis is thought to contribute to its therapeutic effects in periodic paralysis. [, ]

Q3: How does this compound affect the eyes?

A4: this compound's inhibition of carbonic anhydrase in the ciliary body of the eye reduces aqueous humor production, leading to a decrease in intraocular pressure. [, , ] This effect makes it useful in treating glaucoma. [, , ]

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C6H6Cl2N2O4S2, and its molecular weight is 305.16 g/mol. []

Q5: Are there any known dimer impurities of this compound?

A6: Yes, two dimeric impurities, 2,3-dichloro-5-(3,4-dichloro-5-sulfamoyl-phenyl)sulfonylbenzenesulfonamide (1,1′-dichlorphenamide dimer) and 2,3-dichloro-5-(2,3-dichloro-5-sulfamoylphenyl)sulfonyl-benzenesulfonamide (1,3′-dichlorphenamide dimer), have been identified and characterized. These impurities can form during the synthesis of this compound. []

Q6: What analytical techniques are used to characterize and quantify this compound?

A7: this compound can be analyzed using techniques like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). [, ] For instance, electron-capture GLC with derivatization to tetramethyl derivatives was employed to determine this compound levels in rabbit serum and aqueous humor. []

Q7: What is the pharmacokinetic profile of this compound?

A9: this compound exhibits a relatively long half-life ranging from 32 to 68 hours. [] Following oral administration, it reaches maximum plasma concentration within 1.5–3 hours. [] The area under the curve and maximum concentration increase proportionally with dose. []

Q8: How is this compound metabolized and excreted?

A10: While detailed metabolic pathways are not fully elucidated within the provided texts, its long half-life suggests potential for metabolism. [] Further research is necessary to characterize its metabolic fate and excretion routes.

Q9: What is the evidence for this compound's efficacy in treating periodic paralysis?

A11: Multiple randomized, double-blind, placebo-controlled trials have demonstrated this compound's efficacy in reducing attack frequency in patients with hypokalemic periodic paralysis. [, , , ] While results in hyperkalemic periodic paralysis appear promising, further research is needed due to smaller sample sizes in clinical trials. [, , ]

Q10: Are there specific patient populations where this compound's efficacy varies?

A12: Research suggests potential for variable responses to this compound. In a specific case, a patient with hypokalemic periodic paralysis and a NaV1.4pR222W mutation experienced increased attack frequency with this compound. [] This highlights the complexity of treatment response and underscores the need for personalized medicine approaches.

Q11: How does this compound compare to acetazolamide in treating periodic paralysis?

A13: While both this compound and acetazolamide are carbonic anhydrase inhibitors used to treat periodic paralysis, there have been no head-to-head trials comparing their efficacy. [, , ] Some anecdotal reports suggest potential differences in patient response, with some individuals experiencing greater benefit from this compound. []

Q12: What are the common adverse effects associated with this compound?

A14: The most common adverse effects reported with this compound include paresthesia (tingling sensations), confusion, and gastrointestinal disturbances. [, , ] These side effects are often dose-dependent. []

Q13: Are there any ongoing efforts to improve the delivery of this compound to specific tissues?

A13: Research is exploring drug delivery strategies to enhance this compound's targeting to specific tissues and improve its therapeutic index. This includes investigating novel formulations and delivery systems.

Q14: When was this compound first introduced as a potential therapeutic agent?

A17: this compound's introduction as a therapeutic agent dates back to the mid-20th century. Early investigations highlighted its potential as a diuretic and its ocular hypotensive effects. [, ]

Q15: What were some key milestones in the research and development of this compound?

A18: A key milestone in this compound research was the FDA approval for treating primary periodic paralysis in 2015, based on the strength of randomized controlled trials demonstrating its efficacy. [, ] This approval marked a significant advancement in treatment options for this rare group of neuromuscular disorders.

Q16: Beyond its use in humans, are there other applications for this compound?

A19: this compound has been investigated for potential applications in various fields. For instance, its insecticidal properties against Aedes aegypti and Drosophila melanogaster have been explored. []

Q17: What are some important areas for future research on this compound?

A17: Future research should focus on:

  • Exploring its potential in other therapeutic areas, such as cancer and dystrophin-deficient muscular dystrophy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.